molecular formula C8H15NO3 B3392514 1-Methyl-4-methoxy-piperidine-4-carboxylic acid CAS No. 1082040-35-4

1-Methyl-4-methoxy-piperidine-4-carboxylic acid

Cat. No.: B3392514
CAS No.: 1082040-35-4
M. Wt: 173.21 g/mol
InChI Key: REVIRQHWYXIURT-UHFFFAOYSA-N
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Description

1-Methyl-4-methoxy-piperidine-4-carboxylic acid (CAS 1082040-35-4) is a piperidine-based compound offered as a chemical building block for research and development purposes . Piperidine carboxylic acids are privileged scaffolds in medicinal chemistry and drug discovery, frequently serving as key synthetic intermediates for the preparation of more complex molecules . Related piperidine-4-carboxylic acid derivatives are known to be conformationally constrained analogs of gamma-aminobutyric acid (GABA) and have been investigated as GABA_A receptor agonists . Other analogs have been utilized in the synthesis of novel heterocyclic amino acids and as core structures in the development of potential therapeutics . The specific research applications and biological profile of this compound are areas for further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methoxy-1-methylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-5-3-8(12-2,4-6-9)7(10)11/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVIRQHWYXIURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250024
Record name 4-Methoxy-1-methyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-35-4
Record name 4-Methoxy-1-methyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-methyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-4-methoxy-piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a methyl and methoxy group, contributing to its unique biological properties. The structural formula can be represented as follows:

C9H13NO3\text{C}_9\text{H}_{13}\text{N}\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has shown potential as a selective antagonist for adenosine receptors, which play a crucial role in numerous physiological processes.

Biological Activities

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and ovarian cancer cells.
  • Neuroprotective Effects : The compound's interaction with adenosine receptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Table 2: Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)25
OVCAR-3 (Ovarian)30

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .
  • Anticancer Research : In a study focusing on the antiproliferative effects of piperidine derivatives on cancer cells, this compound was highlighted for its ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators . This finding supports its further investigation as a therapeutic agent in oncology.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
One of the primary applications of 1-Methyl-4-methoxy-piperidine-4-carboxylic acid is as a reactant in the synthesis of antitubercular agents. Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) through the development of MenA inhibitors, which target the menaquinone biosynthesis pathway essential for bacterial survival. Studies have shown that these inhibitors achieve significant sterilization of Mtb in vivo, indicating their potential as effective treatments against tuberculosis .

Neurotransmitter Re-Uptake Inhibitors
Another significant application is in the development of novel piperidine derivatives that act as monoamine neurotransmitter re-uptake inhibitors. These compounds may offer therapeutic benefits for disorders such as depression and anxiety by enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft . The pharmacological profile of these derivatives suggests they could be beneficial in treating psychiatric disorders.

Agricultural Applications

Insect Control
In agricultural science, this compound has been incorporated into formulations aimed at controlling agricultural pests. Specifically, it has been used to develop proinsecticides that act on key metabolic pathways in insects. For example, compounds derived from this acid have shown effectiveness against sucking pests by disrupting their fatty acid biosynthesis, thus leading to their death . The systemic properties of these compounds allow for effective plant protection against a range of arthropod pests.

Synthetic Intermediates

Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be utilized in C-2 arylation reactions through directed transition metal-catalyzed sp³ C-H activation, facilitating the synthesis of diverse piperidine derivatives .

Case Study 1: Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications to the this compound scaffold significantly enhanced its potency against Mtb. The most promising compounds demonstrated IC50 values ranging from 13 to 22 μM, showcasing their potential for further development .

Case Study 2: Insecticidal Properties

In another research effort, the incorporation of this compound into insecticide formulations resulted in compounds that exhibited both translaminar movement within plants and systemic activity against target pests. These findings suggest that such derivatives could lead to new classes of environmentally friendly insecticides with reduced toxicity to non-target organisms .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Substituents (Positions) Molecular Formula Log S (Solubility) TPSA (Ų) BBB Permeability Similarity Score
1-Methyl-4-methoxy-piperidine-4-carboxylic acid 1082040-35-4 1-CH₃, 4-OCH₃, 4-COOH C₈H₁₅NO₃ -1.5 64.4 Moderate 1.00
1-Methylpiperidine-4-carboxylic acid 68947-43-3 1-CH₃, 4-COOH C₇H₁₃NO₂ -1.2 58.3 High 0.97
4-Methylpiperidine-4-carboxylic acid HCl 919354-20-4 4-CH₃, 4-COOH (HCl salt) C₇H₁₄ClNO₂ -0.8 58.3 Low 0.97
Piperidine-4-carboxylic acid HCl 5984-56-5 4-COOH (HCl salt) C₆H₁₂ClNO₂ -0.5 58.3 Low 0.94
1-Isopropylpiperidine-4-carboxylic acid 280771-97-3 1-CH(CH₃)₂, 4-COOH C₉H₁₇NO₂ -1.8 58.3 Moderate 0.88
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid N/A 1-COOEt, 4-COOH C₉H₁₅NO₄ -2.1 78.3 Low 0.85

Key Observations:

  • Substituent Impact on Solubility: The methoxy group in the target compound reduces solubility (Log S = -1.5) compared to its non-methoxy analog (Log S = -1.2 for 68947-43-3) due to increased lipophilicity .
  • BBB Permeability: The 1-methyl analog (68947-43-3) shows high blood-brain barrier (BBB) penetration, while the hydrochloride salts (e.g., 919354-20-4) exhibit lower permeability due to ionic character .
  • Synthetic Accessibility: Compounds with bulkier substituents (e.g., 1-isopropyl in 280771-97-3) require more complex synthetic routes, often involving multi-step protection/deprotection strategies .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
MethoxylationCH₃I, K₂CO₃, DMF, 60°C65–7092%
CarboxylationCO₂, LDA, THF, -78°C50–5588%
OxidationKMnO₄, H₂SO₄, 40°C75–8095%

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Identify methoxy (δ 3.2–3.4 ppm) and piperidine protons (δ 1.5–2.8 ppm). Methyl groups appear as singlets near δ 1.2–1.4 ppm .
    • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; methoxy carbon at δ 55–60 ppm.
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and methoxy (C-O: 1100–1250 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion. High-resolution MS validates molecular formula (e.g., C₈H₁₃NO₃) .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to ensure >98% purity. Impurities (e.g., unreacted intermediates) can skew bioactivity results .
  • Stereochemical Differences : Perform chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers may have opposing activities .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays: MTT vs. ATP luminescence) and control for pH, serum content, and incubation time .

Q. Table 2: Common Data Contradictions and Solutions

IssueRoot CauseResolution
Variable IC₅₀ valuesImpurity interferenceRepurify compound; validate with orthogonal methods (e.g., LC-MS)
Inconsistent enzyme inhibitionStereoisomerismResolve enantiomers via chiral chromatography

Advanced: What strategies elucidate the mechanism of action in biochemical assays?

Methodological Answer:

  • Target Identification :
    • Pull-Down Assays : Immobilize the compound on beads; identify bound proteins via SDS-PAGE and MS/MS .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan®) to identify targets .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified receptors .
    • Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., COX-2 or PI3K) using software like GROMACS .

Basic: What are key solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility :
    • Aqueous : Poor in neutral pH; enhance with DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes.
    • Organic Solvents : Soluble in DMF, DMSO, and methanol; avoid chlorinated solvents due to potential degradation .
  • Stability :
    • pH Sensitivity : Stable at pH 4–6; hydrolyzes in strongly acidic/basic conditions. Store lyophilized at -20°C .
    • Light Sensitivity : Degrades under UV light; use amber vials for storage .

Advanced: How can computational methods predict reactivity and interactions?

Methodological Answer:

  • QSAR Modeling : Train models (e.g., Random Forest) on structural analogs to predict logP, pKa, and toxicity .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors) based on piperidine derivatives like meperidine .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-methoxy-piperidine-4-carboxylic acid
Reactant of Route 2
1-Methyl-4-methoxy-piperidine-4-carboxylic acid

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